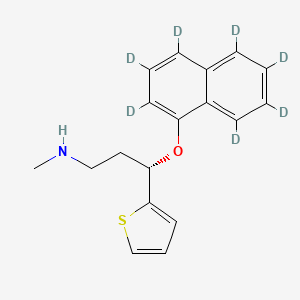
Duloxetine-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Duloxetine-d7 is a deuterated form of duloxetine, a serotonin-norepinephrine reuptake inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolism of duloxetine. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Duloxetine-d7 involves the incorporation of deuterium atoms into the duloxetine molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in duloxetine are replaced with deuterium using deuterium gas (D2) under specific conditions. Another method involves the use of deuterated reagents during the synthesis of duloxetine.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as duloxetine but with deuterated reagents. The process involves multiple steps, including the preparation of intermediates and the final deuteration step. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product.
化学反应分析
Types of Reactions: Duloxetine-d7 undergoes various chemical reactions similar to duloxetine. These include:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful in studying the compound’s behavior and interactions in biological systems.
科学研究应用
Duloxetine-d7 is widely used in scientific research for various applications:
Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of duloxetine in the body.
Metabolism Studies: The deuterated form allows researchers to trace the metabolic pathways and identify metabolites.
Drug Development: It is used in the development of new drugs by providing insights into the pharmacological properties of duloxetine.
Biological Research: this compound is used in studies related to neurotransmitter regulation and its effects on the central nervous system.
Industrial Applications: It is used in the quality control and validation of duloxetine production processes.
作用机制
Duloxetine-d7, like duloxetine, inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood regulation and pain perception. The compound does not significantly affect other neurotransmitter systems, making it a selective serotonin-norepinephrine reuptake inhibitor.
相似化合物的比较
Duloxetine: The non-deuterated form, used clinically for depression and anxiety.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar therapeutic effects.
Desvenlafaxine: A metabolite of venlafaxine with similar pharmacological properties.
Uniqueness of Duloxetine-d7: this compound is unique due to the presence of deuterium atoms, which provide a distinct advantage in research applications. The deuterium atoms allow for precise tracing and analysis without altering the compound’s pharmacological effects. This makes this compound an invaluable tool in pharmacokinetic and metabolic studies.
属性
IUPAC Name |
(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m0/s1/i2D,3D,4D,6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUITGRIYCTCEM-KGAVXYHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
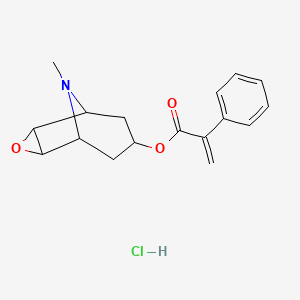
![(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562369.png)

![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)
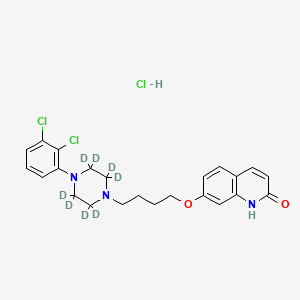
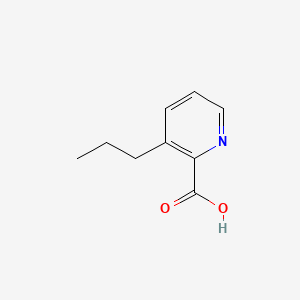


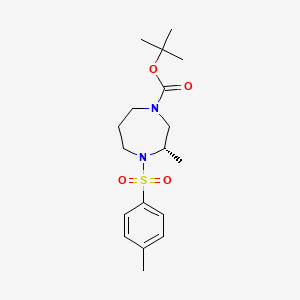
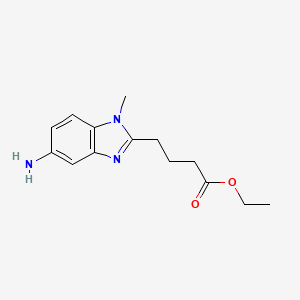
![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)
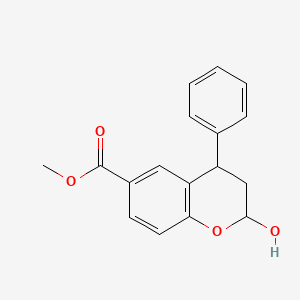
![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)
